(2-Chloro-6-iodophenyl)methanol
Overview
Description
(2-Chloro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 2-chlorophenylmethanol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding a simpler phenylmethanol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Major Products Formed:
- Substitution reactions yield various substituted phenylmethanol derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dehalogenated phenylmethanol compounds.
Scientific Research Applications
(2-Chloro-6-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-iodophenyl)methanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The presence of halogen atoms can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
(2-Chloro-6-bromophenyl)methanol: Similar structure but with bromine instead of iodine.
(2-Chloro-6-fluorophenyl)methanol: Contains fluorine instead of iodine.
(2-Chloro-6-methylphenyl)methanol: Has a methyl group instead of iodine.
Uniqueness: (2-Chloro-6-iodophenyl)methanol is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical properties. The iodine atom, being larger and more polarizable, can influence the compound’s reactivity and interactions differently compared to other halogenated derivatives.
Properties
IUPAC Name |
(2-chloro-6-iodophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTCNEDHRBWSGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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